molecular formula C13H12F3NO3 B8205580 8-Nitro-1-(trifluoromethyl)-1,2,3,5,6,7-hexahydro-s-indacen-1-ol

8-Nitro-1-(trifluoromethyl)-1,2,3,5,6,7-hexahydro-s-indacen-1-ol

Cat. No.: B8205580
M. Wt: 287.23 g/mol
InChI Key: NCRMYZDDBXZMTC-UHFFFAOYSA-N
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Description

8-Nitro-1-(trifluoromethyl)-1,2,3,5,6,7-hexahydro-s-indacen-1-ol is a polycyclic compound featuring a nitro (-NO₂) group at the 8-position, a hydroxyl (-OH) group at the 1-position, and a trifluoromethyl (-CF₃) substituent. Its molecular formula is inferred to be C₁₃H₁₃F₃NO₂, with a molecular weight of approximately 272.25 g/mol. Limited direct data on this compound exist in the provided evidence, necessitating comparisons with structurally related analogs.

Properties

IUPAC Name

8-nitro-1-(trifluoromethyl)-3,5,6,7-tetrahydro-2H-s-indacen-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3NO3/c14-13(15,16)12(18)5-4-8-6-7-2-1-3-9(7)11(10(8)12)17(19)20/h6,18H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCRMYZDDBXZMTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C(=C2C1)[N+](=O)[O-])C(CC3)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Nitro-1-(trifluoromethyl)-1,2,3,5,6,7-hexahydro-s-indacen-1-ol typically involves multiple steps, including nitration, trifluoromethylation, and cyclization reactions. The nitration process introduces the nitro group into the molecule, while trifluoromethylation adds the trifluoromethyl group. Cyclization is then used to form the hexahydro-s-indacen-1-ol structure. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure consistent quality and scalability. These methods often utilize automated systems to control reaction parameters precisely, reducing the risk of human error and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

8-Nitro-1-(trifluoromethyl)-1,2,3,5,6,7-hexahydro-s-indacen-1-ol can undergo various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the nitro group may yield nitroso derivatives, while reduction may produce amine derivatives. Substitution reactions can result in the replacement of the trifluoromethyl group with other functional groups.

Scientific Research Applications

8-Nitro-1-(trifluoromethyl)-1,2,3,5,6,7-hexahydro-s-indacen-1-ol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 8-Nitro-1-(trifluoromethyl)-1,2,3,5,6,7-hexahydro-s-indacen-1-ol involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. These interactions can disrupt cellular processes, leading to various biological effects.

Comparison with Similar Compounds

Structural Comparison

8-Amino-1-(trifluoromethyl)-1,2,3,5,6,7-hexahydro-s-indacen-1-ol
  • Molecular Formula: C₁₃H₁₄F₃NO
  • Molecular Weight : 257.25 g/mol
  • Key Difference: The 8-amino (-NH₂) group replaces the nitro (-NO₂) group, altering electronic and steric properties. The amino group is electron-donating, while nitro is strongly electron-withdrawing.
Indole and Imidazole Derivatives
  • Example: 3-(2-(4-(4-Methoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indol-5-ol ()
  • Key Difference : Aromatic indole cores with triazole or methoxy substituents differ in ring saturation and functional group placement but share hydroxyl groups relevant to biological activity .

Physicochemical Properties

Property 8-Nitro-1-(trifluoromethyl)-... 8-Amino-1-(trifluoromethyl)-... Indole Derivative (6c, )
Molecular Weight ~272.25 g/mol 257.25 g/mol 335.15 g/mol
Functional Groups -NO₂, -CF₃, -OH -NH₂, -CF₃, -OH -OH, triazole, methoxy
Solubility Likely low (polar nitro group) Moderate (amino enhances polarity) Moderate (PEG/DMF-soluble)
Acidity (pKa of -OH) Lower (electron-withdrawing NO₂) Higher (electron-donating NH₂) Moderate (indole-OH)

Biological Activity

8-Nitro-1-(trifluoromethyl)-1,2,3,5,6,7-hexahydro-s-indacen-1-ol is a synthetic compound that has garnered attention due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

The compound's structure features a nitro group and a trifluoromethyl group, both of which are known to influence biological activity. The presence of the nitro group (–NO₂) can lead to various redox reactions within biological systems, potentially contributing to its pharmacological effects.

Biological Activities

Research indicates that nitro compounds often exhibit a wide range of biological activities. The following table summarizes key activities associated with this compound and related nitro compounds:

Biological Activity Mechanism References
AntimicrobialInduces oxidative stress in bacteria leading to cell death
AntineoplasticInhibits tumor cell proliferation through apoptosis
Anti-inflammatoryReduces pro-inflammatory cytokines
VasodilatoryEnhances nitric oxide production in endothelial cells

The biological activity of this compound is primarily attributed to the nitro group. Nitro compounds can undergo reduction in biological systems to form reactive intermediates that interact with cellular components. This can lead to:

  • Oxidative Stress : The nitro group can generate reactive oxygen species (ROS), which are implicated in the antimicrobial and anticancer activities of the compound.
  • Protein Interaction : The electronic properties of the nitro group enhance interactions with amino acids in proteins, potentially modifying their function and activity.

Case Studies

Several studies have investigated the biological effects of nitro compounds similar to this compound:

  • Antimicrobial Activity : A study demonstrated that nitro-substituted compounds showed significant activity against Helicobacter pylori and Pseudomonas aeruginosa, suggesting a potential application in treating infections caused by these pathogens .
  • Antineoplastic Effects : Research has indicated that certain nitro compounds can inhibit tumor growth in various cancer cell lines by inducing apoptosis through ROS generation .
  • Vasodilatory Effects : Another study highlighted that compounds with similar structures enhanced nitric oxide levels in endothelial cells, promoting vasodilation and suggesting cardiovascular protective properties .

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